molecular formula C15H22N4O4 B3100799 Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate CAS No. 1375702-27-4

Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate

Cat. No.: B3100799
CAS No.: 1375702-27-4
M. Wt: 322.36 g/mol
InChI Key: AXXYZDFDNVAKST-UHFFFAOYSA-N
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Description

“Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C15H22N4O4 . It has an average mass of 322.360 Da and a monoisotopic mass of 322.164093 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)12-10-16-9-11(17-12)13(20)22-4/h9-10H,5-8H2,1-4H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 322.36 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Reactivity

  • The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides has been explored to form previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, showcasing the compound's potential in synthesizing new heterocyclic systems (Medvedevat et al., 2015).

Biological Activity and Pharmaceutical Applications

  • Novel fluoroquinolones with substituents at the 4th position of piperazine, including compounds structurally related to the query compound, have shown activity against Mycobacterium tuberculosis in vivo, highlighting their potential as anti-tubercular agents (Shindikar & Viswanathan, 2005).
  • Substituted pyrazinecarboxamides were synthesized and evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This research indicates the broad spectrum of biological activities that compounds with pyrazine structures can possess, including potential antimicrobial properties (Doležal et al., 2006).
  • Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, demonstrating potent antibacterial efficacy and biofilm inhibition activities. These compounds show promise as bacterial biofilm and MurB enzyme inhibitors, indicating their potential in treating resistant bacterial infections (Mekky & Sanad, 2020).

Synthetic Routes and Chemical Properties

  • The reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of compounds with a 1-methyl-1H-pyrazol-5-yl substituent, underlining the versatility in synthesizing complex molecules that include piperazine and pyrazine cores (Richter et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The safety precaution P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

methyl 6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)12-10-16-9-11(17-12)13(20)22-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXYZDFDNVAKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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